Cas no 197916-36-2 (Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate)

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate is a chiral cyclopentane derivative featuring both an amino and ester functional group. Its stereospecific (1R,2S) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The ethyl ester moiety enhances solubility in organic solvents, facilitating further derivatization, while the amino group allows for selective functionalization. This compound is often employed in the synthesis of bioactive molecules, including peptidomimetics and enzyme inhibitors, due to its rigid cyclopentane backbone, which can influence conformational stability. High enantiomeric purity and consistent batch-to-batch quality are critical advantages for research and industrial applications.
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate structure
197916-36-2 structure
Product Name:Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate
CAS No:197916-36-2
MF:C8H15NO2
MW:157.210202455521
MDL:MFCD18374515
CID:117224
PubChem ID:2725068
Update Time:2025-05-21

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate
    • (1R,2S)-2-amino-Cyclopentanecarboxylic acid ethyl ester
    • Cyclopentanecarboxylicacid, 2-amino-, ethyl ester, (1R,2S)-
    • cis-ethyl-2-aminocyclopentane carboxylate
    • cis-pentacin ethyl ester
    • Cispentacin hydrochloride
    • Cyclopentanecarboxylic acid, 2-amino-, ethyl ester, (1R-cis)- (9CI)
    • Ethyl cis-2-Aminocyclopentanecarboxylate
    • cis-2-Amino-cyclopentanecarboxylic acid ethyl ester
    • Ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate
    • CIS-ETHYL 2-AMINOCYCLOPENTANECARBOXYLATE
    • Cyclopentanecarboxylic acid, 2-amino-, ethyl ester, (1R-cis)-
    • AGCJYTRMZBPEEO-RQJHMYQMSA-N
    • 6615AJ
    • 6807AJ
    • AB50600
    • AB0055669
    • ST
    • EN300-247017
    • Cyclopentanecarboxylic acid,2-amino-,ethyl ester,(1r-cis)-(9ci)
    • AKOS024438627
    • MFCD18374515
    • CS-0311151
    • 197916-36-2
    • A894135
    • A880005
    • Ethyl (1R pound not2S)-2-Aminocyclopentanecarboxylate
    • Ethylcis-2-Aminocyclopentanecarboxylate
    • Cyclopentanecarboxylic acid, 2-amino-, ethyl ester, (1R,2S)-rel-
    • MFCD09475430
    • rel-(1R,2S)-Ethyl 2-aminocyclopentanecarboxylate
    • rac-ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate
    • SCHEMBL335461
    • AS-31638
    • EN300-6878155
    • 114745-45-8
    • DB-361852
    • MDL: MFCD18374515
    • Inchi: 1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1
    • InChI Key: AGCJYTRMZBPEEO-RQJHMYQMSA-N
    • SMILES: O(CC)C([C@@H]1CCC[C@@H]1N)=O

Computed Properties

  • Exact Mass: 157.11000
  • Monoisotopic Mass: 157.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3
  • XLogP3: 1

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.0±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 213.4±33.0 °C at 760 mmHg
  • Flash Point: 82.5±22.9 °C
  • PSA: 52.32000
  • LogP: 1.37720
  • Vapor Pressure: No data available

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate Security Information

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate Pricemore >>

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Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate Production Method

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:197916-36-2)Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate
Order Number:A880005
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 10:02
Price ($):265.0
Email:sales@amadischem.com

Additional information on Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate: A Comprehensive Overview

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate, with the CAS number 197916-36-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of cyclopentane, a five-membered hydrocarbon ring, and contains an amino group and an ethyl ester functional group. The stereochemistry of the compound is specified by the (1R,2S) configuration, which plays a crucial role in its biological activity and chemical properties.

The synthesis of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate involves a series of well-established organic reactions. The starting material is typically cyclopentane carboxylic acid, which undergoes esterification to form the ethyl ester. Subsequent steps involve the introduction of the amino group at the 2-position of the cyclopentane ring. The stereochemistry is controlled through careful reaction conditions and purification techniques to ensure the desired enantiomeric excess.

One of the most notable applications of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate is in drug discovery and development. The compound has been studied for its potential as a lead molecule in the design of new pharmaceutical agents. Recent research has focused on its ability to modulate specific biological targets, such as enzymes and receptors, which are implicated in various diseases.

In a groundbreaking study published in 2023, researchers investigated the effects of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate on neurodegenerative diseases. The compound demonstrated promising results in vitro by inhibiting the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. This finding has opened new avenues for exploring its potential as a therapeutic agent in neurodegenerative disorders.

Another area of research involves the use of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate as a chiral building block in asymmetric synthesis. Its unique stereochemistry makes it an ideal candidate for constructing complex molecules with high enantioselectivity. This has led to its application in the synthesis of bioactive compounds with potential medicinal properties.

From an environmental perspective, Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate has been studied for its biodegradability and ecological impact. Research indicates that under certain conditions, the compound undergoes rapid degradation by microbial action, reducing its persistence in the environment. This information is crucial for assessing its safety profile and ensuring sustainable practices in its production and use.

In conclusion, Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate is a versatile compound with diverse applications in chemistry and pharmacology. Its unique structure and stereochemistry make it a valuable tool for advancing drug discovery and developing innovative therapeutic agents. As research continues to uncover new insights into its properties and potential uses, this compound remains at the forefront of scientific exploration.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:197916-36-2)Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate
A880005
Purity:99%
Quantity:1g
Price ($):265.0
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